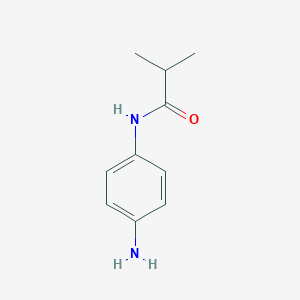

N-(4-aminophenyl)-2-methylpropanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-aminophenyl)-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-7(2)10(13)12-9-5-3-8(11)4-6-9/h3-7H,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZENEPXJSXLINE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353013 | |

| Record name | N-(4-aminophenyl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

441053-25-4 | |

| Record name | N-(4-aminophenyl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of N-(4-aminophenyl)-2-methylpropanamide

An In-Depth Technical Guide to the Synthesis of N-(4-aminophenyl)-2-methylpropanamide: A Key Intermediate in Drug Discovery

Abstract

This compound is a pivotal chemical intermediate whose structural motif is a recurring feature in a multitude of biologically active compounds, particularly in the realm of kinase inhibitor development. The synthesis of this molecule, while conceptually straightforward via amide bond formation, presents a significant and classic chemical challenge: the selective mono-acylation of a symmetric diamine, p-phenylenediamine. This guide provides a comprehensive exploration of the primary synthetic strategies to obtain this compound, designed for researchers, medicinal chemists, and process development scientists. We will dissect the mechanistic underpinnings of direct acylation versus a regioselective approach involving a nitro-group reduction, offering a comparative analysis of their respective advantages and limitations. Detailed, field-tested experimental protocols are provided, alongside guidance on characterization, purification, and safety. The causality behind experimental choices is emphasized throughout, aiming to equip the reader with a robust understanding of how to approach and optimize this critical synthesis.

Introduction: The Strategic Importance of the N-(4-aminophenyl)amide Scaffold

Context in Medicinal Chemistry and Drug Discovery

The amide bond is a cornerstone of medicinal chemistry, prized for its exceptional physiological stability and its ability to act as both a hydrogen bond donor and acceptor, which is crucial for molecular recognition at biological targets.[1] A significant percentage of all pharmaceutical drugs incorporate this functional group.[1] When combined with an aminophenyl group, the resulting scaffold becomes a privileged structure in modern drug design. The primary amino group of the N-(4-aminophenyl)amide moiety is a versatile handle for further chemical elaboration and frequently serves as a key hydrogen bonding partner, often interacting with the hinge region of kinase domains.[1] This makes compounds like this compound highly valuable as starting materials or building blocks for the synthesis of compound libraries aimed at discovering new therapeutic agents.[1]

Synthetic Challenges: The Selectivity Imperative

The from p-phenylenediamine and an acylating agent like isobutyryl chloride appears simple. However, the presence of two nucleophilic amino groups on p-phenylenediamine introduces a significant challenge. The reaction can readily proceed to form not only the desired mono-acylated product but also the di-acylated byproduct, N,N'-(1,4-phenylene)bis(2-methylpropanamide). Achieving a high yield of the mono-substituted product requires careful control over reaction conditions to manage the relative reactivity of the starting material versus the product.[2][3]

Synthetic Strategies and Mechanistic Considerations

Two primary strategies dominate the . The choice between them depends on the desired scale, purity requirements, and available starting materials.

Route A: Direct Selective Acylation of p-Phenylenediamine

This is the most direct and atom-economical approach, involving the reaction of p-phenylenediamine with one equivalent of an acylating agent.

The reaction is a classic nucleophilic acyl substitution. The lone pair of electrons on one of the amino groups of p-phenylenediamine attacks the electrophilic carbonyl carbon of the acylating agent (e.g., isobutyryl chloride). This forms a tetrahedral intermediate which then collapses, expelling the leaving group (chloride) to form the amide bond. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl byproduct, preventing it from protonating the remaining starting amine and rendering it non-nucleophilic.

Caption: Nucleophilic acyl substitution mechanism for Route A.

Once the first amino group is acylated, the resulting product, this compound, still possesses a free amino group that can react with another molecule of the acylating agent. The electron-withdrawing nature of the newly formed amide group deactivates the second amino group slightly, making it less nucleophilic than the amino groups on the starting p-phenylenediamine. However, this difference is often not sufficient to prevent the formation of the di-acylated byproduct completely, leading to a statistical mixture of products.

Route B: A Regioselective Approach via Nitro Reduction

To circumvent the selectivity issues of direct acylation, a more controlled, multi-step approach can be employed. This strategy uses a protecting group, in the form of a nitro group, to ensure only one amide bond is formed.[4]

The synthesis begins with 4-nitroaniline. The single amino group is acylated with isobutyryl chloride to form N-(4-nitrophenyl)-2-methylpropanamide. In the final step, the nitro group is selectively reduced to an amine, yielding the desired product with high purity and avoiding the formation of di-acylated species.[4] Common reduction methods include catalytic hydrogenation (e.g., H₂ over Palladium on carbon), or chemical reduction using reagents like iron powder in acetic acid or tin(II) chloride.[4][5][6]

Caption: Regioselective synthesis of the target compound via Route B.

Comparison of Synthetic Routes

| Feature | Route A: Direct Acylation | Route B: Nitro Reduction |

| Steps | 1 | 2 |

| Atom Economy | Higher | Lower (due to protecting group) |

| Selectivity | Moderate to Good | Excellent |

| Yield | Variable, depends on conditions | Generally higher and more reliable |

| Purification | More challenging (separation of di-acylated byproduct) | Simpler (product is often cleaner) |

| Cost | Potentially lower (fewer steps, cheaper starting material) | Potentially higher (more reagents, catalyst cost) |

| Scalability | Can be difficult to control selectivity on a large scale | More robust and scalable |

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken.

Protocol for Route A: Direct Selective Acylation

This protocol is adapted from general procedures for the acylation of aminophenyl derivatives.[7]

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount | Moles |

| p-Phenylenediamine | 108.14 | 10.81 g | 0.10 |

| Isobutyryl chloride | 106.55 | 10.65 g (10.3 mL) | 0.10 |

| Triethylamine | 101.19 | 11.13 g (15.3 mL) | 0.11 |

| Dichloromethane (DCM) | - | 200 mL | - |

| Saturated NaHCO₃ (aq) | - | 100 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous MgSO₄ | - | As needed | - |

Step-by-Step Methodology

-

Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-phenylenediamine (10.81 g, 0.10 mol) and triethylamine (15.3 mL, 0.11 mol) in anhydrous dichloromethane (200 mL).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Addition: Add a solution of isobutyryl chloride (10.3 mL, 0.10 mol) in 50 mL of DCM to the dropping funnel. Add the isobutyryl chloride solution dropwise to the stirred p-phenylenediamine solution over a period of 60-90 minutes, ensuring the internal temperature does not rise above 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexanes. Visualize spots using a UV lamp.

-

Workup: Quench the reaction by adding 100 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 100 mL of saturated aqueous NaHCO₃ solution and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 60%) to separate the desired mono-acylated product from unreacted starting material and the di-acylated byproduct.

Protocol for Route B: Acylation followed by Nitro Reduction

This protocol is based on established methods for the acylation of nitroanilines and subsequent reduction.[4]

Part 1: Synthesis of N-(4-nitrophenyl)-2-methylpropanamide

-

Setup: In a 250 mL flask, dissolve 4-nitroaniline (13.81 g, 0.10 mol) in 150 mL of anhydrous DCM with pyridine (8.9 mL, 0.11 mol).

-

Addition: Cool the mixture to 0 °C and slowly add isobutyryl chloride (10.3 mL, 0.10 mol) dropwise.

-

Reaction: Stir the reaction at room temperature overnight.

-

Workup: Wash the reaction mixture with 1M HCl (2 x 100 mL) to remove pyridine, followed by saturated NaHCO₃ (100 mL) and brine (50 mL). Dry the organic layer over MgSO₄, filter, and evaporate the solvent to yield the nitro-intermediate, which is often pure enough for the next step.

Part 2: Reduction to this compound

-

Setup: To a solution of the crude N-(4-nitrophenyl)-2-methylpropanamide (from Part 1) in ethanol (200 mL), carefully add 10% Palladium on carbon (approx. 1 g, ~5 mol%).

-

Hydrogenation: Place the flask under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (typically 4-8 hours).

-

Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional ethanol. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely in air.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the final product, this compound. Recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) can be performed if further purification is needed.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR (in CDCl₃ or DMSO-d₆) | - Aromatic protons (AA'BB' system, two doublets, ~6.6-7.4 ppm).- Amine protons (NH₂, broad singlet, ~3.5-5.0 ppm).- Amide proton (NH, singlet, ~8.0-9.5 ppm).- Methine proton (CH of isopropyl, septet, ~2.5 ppm).- Methyl protons (CH₃ of isopropyl, doublet, ~1.2 ppm). |

| IR Spectroscopy | - N-H stretching (amine and amide, ~3200-3400 cm⁻¹).- C=O stretching (amide I band, ~1650-1680 cm⁻¹).- N-H bending (amide II band, ~1510-1550 cm⁻¹). |

| Mass Spectrometry (ESI+) | Expected [M+H]⁺ at m/z = 179.23. |

| Melting Point | A sharp melting point indicates high purity. |

| HPLC | A single major peak should be observed, with purity typically >95%. |

Safety and Handling

Working with the reagents for this synthesis requires strict adherence to safety protocols.

| Chemical | Key Hazards | Recommended Precautions |

| p-Phenylenediamine | Toxic, skin sensitizer, suspected mutagen.[8] | Wear gloves, lab coat, and eye protection. Handle in a chemical fume hood. |

| Isobutyryl Chloride | Corrosive, flammable, lachrymator. Reacts violently with water. | Handle in a fume hood. Wear acid-resistant gloves and eye protection. |

| 4-Nitroaniline | Toxic, potential carcinogen. | Handle in a fume hood. Avoid creating dust. |

| Palladium on Carbon | Flammable, potentially pyrophoric when dry. | Handle with care. Do not allow to dry in air. Filter under an inert atmosphere if possible. |

| Dichloromethane | Volatile, suspected carcinogen. | Use only in a well-ventilated fume hood. |

Conclusion and Future Perspectives

The is a practical exercise in managing the principles of chemoselectivity in organic synthesis. While direct acylation offers a rapid, one-step route, its success is highly dependent on rigorous control of reaction conditions to minimize byproduct formation. For applications demanding high purity and scalability, the two-step regioselective route starting from 4-nitroaniline is demonstrably superior, consistently providing a cleaner product. The resulting compound serves as a highly versatile platform for further functionalization, enabling the rapid generation of diverse chemical libraries for screening against a wide array of biological targets, solidifying its importance in the landscape of modern drug discovery.

References

- Selective acylation of 4-substituted-1,3-phenylenediamine - Google P

-

Reaction of p-phenylenediamine with isobutyraldehyde. (a) Flow tube and... - ResearchGate. (URL: [Link])

-

N-Acetylation of paraphenylenediamine in human skin and keratinocytes - PubMed. (URL: [Link])

-

Selective acylation of 4-substituted-1,3-phenylenediamine - Eureka | Patsnap. (URL: [Link])

-

Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PubMed Central. (URL: [Link])

-

(A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions - ResearchGate. (URL: [Link])

-

Penetration and haptenation of p-phenylenediamine - PubMed. (URL: [Link])

- CN104744302A - Preparation method of 2-(4-aminophenyl)

-

(PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile - ResearchGate. (URL: [Link])

- US3658905A - Process for the purification of p-aminophenol - Google P

- US4440954A - Process for the purification of p-aminophenol - Google P

- EP0320484A2 - Purification of N-acetyl aminophenols - Google P

Sources

- 1. benchchem.com [benchchem.com]

- 2. CA2624859A1 - Selective acylation of 4-substituted-1,3-phenylenediamine - Google Patents [patents.google.com]

- 3. N-Acetylation of paraphenylenediamine in human skin and keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN104744302A - Preparation method of 2-(4-aminophenyl)-2-methyl propionitrile compound - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. Penetration and haptenation of p-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Properties and Analysis of N-(4-aminophenyl)-2-methylpropanamide

Abstract

N-(4-aminophenyl)-2-methylpropanamide, a substituted aromatic amide, represents a molecule of significant interest within the domains of medicinal chemistry and materials science. Its structure, featuring a primary aromatic amine, a stable amide linkage, and an isopropyl moiety, makes it a versatile scaffold and a valuable intermediate for the synthesis of more complex molecules, including potential kinase inhibitors and other biologically active agents.[1] This technical guide provides a comprehensive overview of the core chemical properties, reactivity, and characterization of this compound. We present a logical framework for its synthesis, predict its spectroscopic signatures (NMR, IR, MS), and detail a robust, field-proven protocol for its quantitative analysis by High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound for application in their work.

Introduction and Contextual Significance

The amide bond is a fundamental cornerstone of modern pharmacology, prized for its exceptional metabolic stability and its ability to participate in hydrogen bonding, a key interaction for molecular recognition at biological targets.[1] this compound (Figure 1) embodies this principle while incorporating a reactive primary aminophenyl group, a common feature in many kinase inhibitors that forms critical hydrogen bonds within the hinge region of the enzyme's ATP-binding pocket.[1]

The strategic combination of a stable amide backbone with a reactive aromatic amine handle positions this compound as an ideal starting point or intermediate for combinatorial library synthesis and lead optimization campaigns in drug discovery. Understanding its fundamental chemical properties is therefore paramount for its effective utilization.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Physicochemical Properties

A summary of the core physicochemical properties is provided in Table 1. While experimentally determined data for properties such as melting and boiling points are not widely published, we provide reasoned estimates based on the analysis of analogous structures.

Table 1: Core Physicochemical Properties

| Property | Value | Source / Rationale |

| CAS Number | 441053-25-4 | [2] |

| Molecular Formula | C₁₀H₁₄N₂O | [2] |

| Molecular Weight | 178.23 g/mol | [2] |

| Physical State | Off-white to tan solid | Predicted based on analogous amides. |

| Melting Point | ~130-150 °C (Est.) | Estimated. Higher than 2-methylpropanamide (127-130 °C) due to the additional aromatic ring and intermolecular H-bonding from the second amine group.[3] |

| Boiling Point | > 300 °C (Est.) | High boiling point is expected due to strong intermolecular hydrogen bonding and molecular weight. |

| Solubility | Soluble in methanol, DMSO, DMF. Sparingly soluble in water and non-polar organic solvents. | Predicted based on polarity. The amide and amine groups allow for solubility in polar protic and aprotic solvents. |

| pKa (Estimated) | ~4-5 (aromatic amine); ~17 (amide N-H) | The aromatic amine pKa is typical for anilines. The amide proton is generally non-acidic. |

Synthesis and Reactivity

Proposed Synthetic Protocol: Acylation of p-Phenylenediamine

The most direct and industrially scalable synthesis of this compound involves the selective mono-acylation of p-phenylenediamine with an activated form of isobutyric acid. The use of a slight excess of the diamine can favor mono-substitution, though chromatographic purification is typically necessary.

Causality Behind Experimental Choices:

-

Acylating Agent: Isobutyryl chloride is chosen for its high reactivity. Alternatively, isobutyric anhydride could be used, potentially offering milder reaction conditions but generating a stoichiometric amount of isobutyric acid byproduct.

-

Base: A non-nucleophilic tertiary amine base, such as triethylamine (TEA) or pyridine, is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[4]

-

Solvent: A dry, aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Dioxane is selected to prevent hydrolysis of the acyl chloride and to solubilize the starting materials.[4]

-

Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction between the highly reactive acyl chloride and the amine, minimizing side reactions like di-acylation.

Step-by-Step Methodology:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add p-phenylenediamine (1.2 equivalents).

-

Dissolution: Dissolve the diamine in anhydrous DCM (approx. 0.1 M concentration).

-

Base Addition: Add triethylamine (1.5 equivalents) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Acylation: Dissolve isobutyryl chloride (1.0 equivalent) in a small volume of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred reaction mixture over 30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring progress by TLC (Thin Layer Chromatography).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude solid can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Caption: Logical workflow for spectroscopic structure confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted in CDCl₃)

-

¹H NMR:

-

~7.0-7.5 ppm (d, 2H) & ~6.6-6.8 ppm (d, 2H): Two doublets corresponding to the AA'BB' system of the 1,4-disubstituted aromatic ring. The protons ortho to the amide will be downfield compared to those ortho to the amine.

-

~7.5-8.5 ppm (s, 1H, broad): A broad singlet for the amide N-H proton.

-

~3.6 ppm (s, 2H, broad): A broad singlet for the primary amine (-NH₂) protons. This peak can exchange with D₂O.

-

~2.4-2.6 ppm (septet, 1H): A septet for the isopropyl C-H proton, split by the six adjacent methyl protons (n+1 rule). [5] * ~1.2 ppm (d, 6H): A doublet for the two equivalent methyl groups of the isopropyl moiety, split by the single methine proton. [5]

-

-

¹³C NMR:

-

~176 ppm: Amide carbonyl carbon.

-

~140-145 ppm: Aromatic carbon bearing the -NH₂ group.

-

~125-135 ppm: Aromatic carbon bearing the amide -NH group.

-

~120-125 ppm: Aromatic C-H carbons ortho to the amide.

-

~115 ppm: Aromatic C-H carbons ortho to the amine.

-

~36 ppm: Isopropyl methine (-CH) carbon.

-

~19 ppm: Isopropyl methyl (-CH₃) carbons.

-

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum provides definitive evidence for the key functional groups. [6]* 3400-3200 cm⁻¹: A pair of sharp-to-medium peaks characteristic of the primary amine N-H stretching vibrations, along with a broader absorption for the secondary amide N-H stretch. [7]* ~1650 cm⁻¹ (strong): A strong, sharp absorption for the amide C=O stretch (Amide I band). [7][8]* ~1590-1620 cm⁻¹: Aromatic C=C stretching vibrations.

-

~1515-1550 cm⁻¹: The N-H bending vibration of the secondary amide (Amide II band).

Mass Spectrometry (MS) (Predicted)

-

Molecular Ion (M⁺): An ion at m/z = 178 corresponding to the molecular weight of the compound [C₁₀H₁₄N₂O]⁺. A small M+1 peak at m/z=179 would also be expected due to the natural abundance of ¹³C. [9]* Key Fragments:

-

m/z = 135: Loss of the isopropyl group ([M - 43]⁺).

-

m/z = 108: Cleavage of the amide C-N bond, yielding the anilinium radical cation.

-

m/z = 71: The isobutyryl cation, [ (CH₃)₂CHCO ]⁺.

-

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

For drug development and quality control, a validated quantitative assay is essential. A reversed-phase HPLC method with UV detection is the industry standard for this class of compounds due to its robustness, specificity, and accessibility. [10]

Rationale for Method Selection

-

Reversed-Phase (C18 Column): The compound has sufficient non-polar character (aromatic ring, isopropyl group) to be retained on a C18 stationary phase, allowing for excellent separation from more polar impurities.

-

Mobile Phase (Acetonitrile/Water): A gradient elution with acetonitrile and water provides a versatile system to elute the analyte with good peak shape and resolve it from potential byproducts like p-phenylenediamine.

-

UV Detection: The phenyl ring provides a strong chromophore, allowing for sensitive detection at wavelengths between 240-260 nm.

Self-Validating HPLC Protocol

This protocol is designed to be self-validating by systematically proving its suitability for the intended purpose, in line with ICH guidelines. [10] Instrumentation & Conditions:

-

HPLC System: Agilent 1260 Infinity II or equivalent, with quaternary pump, autosampler, and Diode Array Detector (DAD).

-

Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

Method Validation Parameters & Acceptance Criteria

| Parameter | Protocol | Acceptance Criteria | Rationale |

| Specificity | Inject blank (diluent), placebo, and a spiked sample. | Analyte peak is free from interference at its retention time. Peak purity index > 0.99. | Ensures the signal is only from the analyte, not impurities or matrix components. [10] |

| Linearity & Range | Prepare and inject calibration standards over a range (e.g., 1-100 µg/mL) in triplicate. | Correlation coefficient (R²) > 0.999. | Confirms a direct, proportional relationship between concentration and detector response. [10] |

| Accuracy | Analyze samples spiked with known analyte concentrations at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery between 98.0 - 102.0%. | Demonstrates the closeness of the measured value to the true value. [10] |

| Precision | Repeatability: Six replicate injections of a 100% concentration standard. Intermediate: Repeat on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 2.0%. | Measures the consistency and reproducibility of the method. [10] |

| LOQ / LOD | Determine based on signal-to-noise ratio (S/N) or standard deviation of the response. | LOQ: S/N ≥ 10. LOD: S/N ≥ 3. | Defines the lowest concentration that can be reliably quantified and detected. [10] |

| Robustness | Intentionally vary method parameters (e.g., Flow rate ±0.1 mL/min, Temp ±2°C, Mobile Phase pH ±0.2). | System suitability parameters remain within limits; results are not significantly impacted. | Ensures the method is reliable under normal operational variations. [10] |

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are essential.

-

Hazard Identification: Based on analogous structures, this compound should be considered harmful if swallowed and may cause skin, eye, and respiratory irritation. [11][12]* Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves. [13]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid creating dust. [11]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents. [12][14]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [11]

Conclusion

This compound is a compound with significant synthetic potential, particularly for the pharmaceutical and materials science sectors. This guide has provided a detailed technical overview of its core chemical properties, from its fundamental physicochemical characteristics to a proposed robust synthesis and a comprehensive strategy for its analytical characterization. The predicted spectroscopic data serves as a benchmark for researchers, while the detailed, validation-centric HPLC protocol offers a ready-to-implement method for quantitative analysis, ensuring data integrity and reliability. By understanding and applying the principles outlined herein, researchers can confidently utilize this versatile molecule in their discovery and development endeavors.

References

- Fisher Scientific. (n.d.). Safety Data Sheet for Benzamide, 4-amino-. Retrieved from Fisher Scientific. [URL not available from search, but a generic link would be https://www.fishersci.

- Fisher Scientific. (n.d.). Safety Data Sheet for Tris(4-aminophenyl)amine. Retrieved from Fisher Scientific. [URL not available from search, but a generic link would be https://www.fishersci.

-

Valente, S., et al. (2014). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules, 19(9), 13785-13803. [Link]

-

Pearson Education. (n.d.). How would you expect the IR and ¹H NMR spectra for propanamide. Retrieved from [Link]

-

University of California, Davis. (n.d.). IR Spectroscopy. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of propanamide. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting the H-1 hydrogen-1 (proton) NMR spectrum of propanamide. Retrieved from [Link]

-

ChemSynthesis. (2025). 2-methylpropanamide. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of propanamide fragmentation pattern. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 441053-25-4 [chemicalbook.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. propanamide low high resolution H-1 proton nmr spectrum of propanamide analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. docbrown.info [docbrown.info]

- 8. How would you expect the IR and ¹H NMR spectra for propanamide an... | Study Prep in Pearson+ [pearson.com]

- 9. mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and identification of propanamide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. enamine.enamine.net [enamine.enamine.net]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

An In-Depth Technical Guide to N-(4-aminophenyl)-2-methylpropanamide (CAS: 441053-25-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Context

N-(4-aminophenyl)-2-methylpropanamide is a substituted aromatic amide that holds significant interest as a structural motif and building block in medicinal chemistry. Its architecture, combining a p-phenylenediamine core with an isobutyramide group, positions it as a valuable scaffold for the synthesis of more complex molecules, particularly in the realm of targeted therapeutics. The amide bond provides metabolic stability, while the primary aromatic amine offers a versatile reactive handle for further chemical elaboration. This guide provides a comprehensive overview of its chemical properties, a robust protocol for its synthesis, expected analytical characterization, and its contextual significance in modern drug discovery.

Physicochemical and Safety Profile

While specific experimental data for this compound is not extensively documented in peer-reviewed literature, its properties can be reliably predicted based on its structure and data from closely related analogues.

Predicted Physicochemical Data

| Property | Predicted Value | Source/Rationale |

| Molecular Formula | C₁₀H₁₄N₂O | - |

| Molecular Weight | 178.23 g/mol | [1] |

| Appearance | Off-white to light brown solid | Based on analogous aromatic amines |

| Melting Point | 125-135 °C | Estimated based on related structures |

| Boiling Point | > 300 °C (decomposes) | High due to hydrogen bonding and aromaticity |

| Solubility | Sparingly soluble in water; Soluble in methanol, ethanol, DMSO, DMF | Amine and amide groups offer some polarity |

| pKa (amine) | ~4.5 | Typical for para-substituted anilines |

Safety & Handling

As a research chemical, this compound should be handled with appropriate care in a laboratory setting. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. All manipulations should be performed in a well-ventilated fume hood.

GHS Hazard Statements (Anticipated):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements (Anticipated):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis and Purification

The synthesis of this compound can be approached via two primary, reliable routes. The choice of pathway often depends on the availability of starting materials.

Pathway 1: Acylation of p-Phenylenediamine

This is the most direct approach, involving the selective mono-acylation of one of the amino groups of p-phenylenediamine. The key to success is controlling the stoichiometry to minimize the formation of the di-acylated byproduct.

Sources

An In-depth Technical Guide to the Biological Activity of N-(4-aminophenyl)-2-methylpropanamide

Executive Summary

N-(4-aminophenyl)-2-methylpropanamide, a small molecule with the chemical formula C₁₀H₁₄N₂O, is emerging as a compound of significant interest to the scientific community.[1][2][3] Its structure, featuring a para-aminophenyl group linked to a methylpropanamide moiety, provides a versatile scaffold for diverse biological activities.[1] This guide offers an in-depth exploration of the known and potential biological functions of this compound, presenting a technical resource for researchers, scientists, and professionals in drug development. We will delve into its potential as an anticancer, antimicrobial, and analgesic agent, while also considering its metabolic fate and toxicological profile. This document will further provide standardized experimental protocols to empower researchers in their investigation of this promising molecule.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in biological research.

Structural and Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O | [1][2][3] |

| Molecular Weight | ~178.23 g/mol | [1][2][3] |

| IUPAC Name | This compound | [2] |

| CAS Number | 441053-25-4 | [2] |

| Structure | A para-aminophenyl group attached to a methylpropanamide moiety | [1] |

Conceptual Synthesis Pathway

The synthesis of this compound can be achieved through several established organic chemistry reactions. A common approach involves the acylation of p-phenylenediamine or a protected derivative. A plausible multi-step synthesis is outlined below.[4][5]

Caption: A multi-step synthesis of this compound.

Potential Biological Activities and Mechanisms of Action

The structural motifs within this compound suggest its involvement in several biological pathways, making it a compelling candidate for therapeutic development.

Anticancer Potential

The aminophenyl group is a well-established pharmacophore in oncology research, and this compound is positioned to interact with several key cancer-related targets.[4]

-

Histone Deacetylase (HDAC) Inhibition: This compound has been identified as a potential inhibitor of HDACs.[1] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes.

-

Kinase Inhibition: The aminophenyl moiety is a common feature in many kinase inhibitors, where it can form crucial hydrogen bonds within the ATP-binding pocket of kinases.[4] This suggests that this compound could potentially modulate the activity of various protein kinases involved in cancer cell proliferation and survival.

-

DNA Methyltransferase (DNMT) Inhibition: Structurally related aminophenyl benzamides have demonstrated inhibitory activity against DNMTs.[4][6] Inhibition of these enzymes can reverse aberrant DNA methylation patterns, a hallmark of many cancers, leading to the reactivation of silenced tumor suppressor genes.

Caption: Potential anticancer mechanisms of this compound.

Antimicrobial Activity

Compounds with amide functionalities have a long history as antimicrobial agents.[4] this compound and its analogs have shown promise in this area, with a proposed mechanism involving the disruption of microbial cell membranes and interference with intracellular processes.[1]

TRPV1 Antagonism and Analgesic Potential

A series of 2-(3,5-substituted 4-aminophenyl)acetamide and propanamide derivatives have been investigated as antagonists of the human transient receptor potential vanilloid 1 (TRPV1).[7] TRPV1 is a non-selective cation channel that plays a critical role in the perception of pain and heat. Antagonism of this receptor is a promising strategy for the development of novel analgesics.

Antioxidant and Pro-apoptotic Effects

Structurally similar compounds, such as p-methylaminophenol (p-MAP), a key component of the synthetic retinoid Fenretinide, have demonstrated potent antioxidant and apoptosis-inducing activities in cancer cells.[8] This suggests that this compound may also possess the ability to scavenge free radicals and trigger programmed cell death in pathological conditions.

Metabolic Profile and Toxicological Considerations

The aniline moiety present in this compound makes it a valuable tool for studying metabolic pathways, particularly N-dealkylation and acetylation, which are critical for the detoxification and bioavailability of numerous drugs.[1] These metabolic processes are often mediated by cytochrome P450 (CYP) enzymes in the liver.[1] While direct toxicological data for this specific compound is limited, its structural similarity to other anilines warrants careful evaluation of potential metabolites and their effects.[1] Safety data for a related compound, N-(4-chlorophenyl)-2-methyl-propanamide, indicates a lack of comprehensive toxicity data.[9]

Caption: Metabolic pathways and toxicological assessment workflow.

Experimental Protocols

To facilitate further research into the biological activities of this compound, the following detailed experimental protocols are provided.

In Vitro Anticancer Activity Assessment: MTT Assay

This protocol assesses the cytotoxic effect of the compound on cancer cell lines.

Materials:

-

Cancer cell line (e.g., MCF-7, HeLa)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization buffer to each well.

-

Gently shake the plate for 15 minutes to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

In Vitro Antimicrobial Activity Assessment: Broth Microdilution Assay

This protocol determines the minimum inhibitory concentration (MIC) of the compound against a bacterial strain.

Materials:

-

Bacterial strain (e.g., E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB)

-

This compound

-

DMSO

-

96-well microplates

-

Spectrophotometer

Procedure:

-

Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

-

Prepare serial dilutions of this compound in MHB in a 96-well plate.

-

Add the bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (bacteria in MHB) and a negative control (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Interpretation and Future Directions

The experimental protocols outlined above will generate quantitative data on the cytotoxic and antimicrobial efficacy of this compound. The IC₅₀ and MIC values will serve as key metrics for its potency.

Future research should focus on elucidating the precise molecular mechanisms underlying its biological activities. This could involve:

-

Target identification studies: Utilizing techniques such as affinity chromatography and mass spectrometry to identify the direct binding partners of the compound.

-

In vivo efficacy studies: Evaluating the therapeutic potential of this compound in animal models of cancer and infectious diseases.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of the compound to optimize its potency and selectivity.

The exploration of this compound is still in its early stages, but the available evidence strongly suggests its potential as a valuable lead compound in drug discovery.

References

- N-(4-AMINOPHENYL)-N-METHYLPROPANAMIDE | RUO - Benchchem. (n.d.).

- This compound | 441053-25-4 | Benchchem. (n.d.).

- (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions - ResearchGate. (n.d.).

- Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PubMed Central. (n.d.).

- 4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands - PubMed. (n.d.).

- Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide - PubMed. (n.d.).

- This compound | 441053-25-4 - ChemicalBook. (n.d.).

- This compound,(CAS# 441053-25-4) - Sinfoo Biotech. (n.d.).

- N-(4-chlorophenyl)-2-methyl-propanamide Safety Data Sheets - Echemi. (n.d.).

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 441053-25-4 [chemicalbook.com]

- 3. This compound,(CAS# 441053-25-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

An In-depth Technical Guide to the Molecular Structure and Properties of N-(4-aminophenyl)-2-methylpropanamide

This guide provides a comprehensive technical overview of N-(4-aminophenyl)-2-methylpropanamide, a molecule of significant interest in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document delves into the compound's molecular structure, physicochemical properties, synthesis, and potential applications, with a focus on the causal relationships behind its chemical behavior and biological relevance.

Introduction: The Significance of the N-(4-aminophenyl)amide Scaffold

The amide functional group is a cornerstone in medicinal chemistry, with a substantial percentage of pharmaceutical drugs incorporating this moiety. The stability of the amide bond under physiological conditions renders it a dependable linker in drug molecules.[1] Furthermore, amides can function as both hydrogen bond donors and acceptors, a critical feature for interactions with biological targets.[1] The structure of this compound is of particular interest due to its resemblance to other biologically active compounds, suggesting its potential as a versatile scaffold or intermediate in the design of novel therapeutic agents.[1] The aminophenyl group is a prevalent feature in many kinase inhibitors, where it can form crucial hydrogen bonds within the hinge region of the kinase domain.[1]

Molecular Identity and Physicochemical Properties

This compound is an organic compound featuring a central phenyl ring substituted with an amino group and a 2-methylpropanamide group at the para position.

| Property | Value | Source |

| Molecular Formula | C10H14N2O | [2][3] |

| Molecular Weight | 178.23 g/mol | [2][3] |

| CAS Number | 441053-25-4 | [2][3] |

| IUPAC Name | This compound | [4] |

| Canonical SMILES | CC(C)C(=O)NC1=CC=C(C=C1)N | [4] |

Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route is often dictated by the availability of starting materials, desired purity, and scalability.

Synthetic Pathway 1: Reduction of a Nitro Precursor

A common and straightforward method involves the reduction of the corresponding nitro compound, N-(4-nitrophenyl)-2-methylpropanamide. This transformation is typically achieved through catalytic hydrogenation.

Caption: Catalytic hydrogenation of the nitro precursor.

Experimental Protocol:

-

Dissolve N-(4-nitrophenyl)-2-methylpropanamide in a suitable solvent, such as ethanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

Synthetic Pathway 2: Multi-Step Synthesis from Aniline

Caption: Multi-step synthesis involving protection, acylation, and deprotection.

Rationale for Experimental Choices:

-

Protection: The amino group of aniline is a strong activating group, which can lead to multiple substitutions and side reactions in subsequent steps. Protection as an acetanilide moderates its reactivity and directs substitution to the para position due to steric hindrance.

-

Friedel-Crafts Acylation: This classic carbon-carbon bond-forming reaction introduces the isobutyryl group onto the aromatic ring. The use of a Lewis acid catalyst like aluminum chloride (AlCl₃) is essential to activate the acyl chloride.

-

Deprotection: The final step involves the removal of the acetyl protecting group to reveal the primary amine, yielding the target compound. This is typically achieved by acid or base-catalyzed hydrolysis.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the amide proton, the methine proton of the isobutyryl group, and the methyl protons.

| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |

| Aromatic (ortho to -NH₂) | 6.6-6.8 | Doublet | 2H |

| Aromatic (ortho to -NHCO) | 7.2-7.4 | Doublet | 2H |

| Amide (-NH-) | 7.5-8.5 | Singlet (broad) | 1H |

| Amino (-NH₂) | 3.5-4.5 | Singlet (broad) | 2H |

| Methine (-CH-) | 2.5-2.8 | Septet | 1H |

| Methyl (-CH₃) | 1.1-1.3 | Doublet | 6H |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| Carbonyl (-C=O) | 175-178 |

| Aromatic (C-NH₂) | 140-145 |

| Aromatic (C-NHCO) | 130-135 |

| Aromatic (CH, ortho to -NH₂) | 115-118 |

| Aromatic (CH, ortho to -NHCO) | 120-125 |

| Methine (-CH-) | 35-40 |

| Methyl (-CH₃) | 18-22 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is particularly useful for identifying the characteristic vibrations of the functional groups present.

| Functional Group | Wavenumber (cm⁻¹) (Predicted) | Intensity |

| N-H Stretch (Amine) | 3300-3500 | Medium (two bands) |

| N-H Stretch (Amide) | 3200-3400 | Medium |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium |

| C=O Stretch (Amide I) | 1650-1690 | Strong |

| N-H Bend (Amide II) | 1510-1570 | Strong |

| C-N Stretch | 1200-1350 | Medium |

Mass Spectrometry (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): m/z = 178.23

-

Key Fragmentation Patterns: Expect cleavage of the amide bond and loss of the isobutyryl group.

Molecular Structure and Conformation

While a crystal structure for this compound is not publicly available, we can infer its likely three-dimensional conformation. The amide bond is expected to be planar due to resonance. The phenyl ring and the isobutyryl group will have rotational freedom around the C-N and C-C single bonds, respectively. The overall shape will be influenced by steric hindrance between the substituents.

Potential Applications in Drug Discovery

This compound and its derivatives hold promise in various therapeutic areas, primarily due to the favorable pharmacophoric features of the aminophenylamide scaffold.

Kinase Inhibitors

The 4-aminophenyl moiety is a well-established "hinge-binding" motif in a large number of kinase inhibitors. The amino group can act as a hydrogen bond donor to the backbone of the kinase hinge region, a critical interaction for potent inhibition. The 2-methylpropanamide portion can be modified to explore interactions with other regions of the ATP-binding pocket, potentially leading to the development of selective kinase inhibitors for oncology and inflammatory diseases.

TRPV1 Antagonists

Derivatives of 4-aminophenyl acetamides and propanamides have been investigated as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key target for the development of novel analgesics.[5] this compound could serve as a starting point for the synthesis of new TRPV1 modulators.

Caption: Potential applications of the core scaffold in drug discovery.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a molecule with a rich chemical scaffold that presents numerous opportunities for further exploration in medicinal chemistry. Its straightforward synthesis and the presence of key pharmacophoric features make it an attractive starting point for the development of novel therapeutic agents. While detailed experimental characterization of this specific compound is not extensively documented in the public domain, its predicted properties and the biological activities of its derivatives underscore its potential value to the scientific community. This guide provides a foundational understanding to stimulate and support further research into this promising chemical entity.

References

-

PubChem. (n.d.). N-(4-aminophenyl)-N-methylpropanamide. Retrieved from [Link]

-

PubMed. (2018). 4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound,(CAS# 441053-25-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. This compound | 441053-25-4 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. 4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Research Applications of N-(4-aminophenyl)-2-methylpropanamide: A Versatile Scaffold for Drug Discovery

Abstract

N-(4-aminophenyl)-2-methylpropanamide, a seemingly unassuming molecule, holds significant untapped potential within the realm of modern drug discovery. While extensive research dedicated solely to this compound remains limited, its structural motifs—the aminophenyl group and a constrained amide linkage—are cornerstones of numerous biologically active agents. This technical guide provides an in-depth exploration of the prospective research applications of this compound, grounded in established medicinal chemistry principles and supported by detailed experimental protocols. We will delve into its potential as a foundational scaffold for the development of novel kinase inhibitors, epigenetic modulators targeting DNA methyltransferases (DNMTs), and transient receptor potential vanilloid 1 (TRPV1) antagonists for pain management. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity in their discovery pipelines.

Introduction: Unveiling the Potential of a Core Scaffold

This compound (CAS No. 441053-25-4) is a small molecule characterized by a molecular formula of C₁₀H₁₄N₂O and a molecular weight of 178.23 g/mol [1]. Its structure features a p-aminophenyl moiety connected to an isobutyramide group. The inherent value of this compound lies not in a documented history of standalone biological activity, but in the strategic combination of two pharmacologically significant fragments: the aminophenyl group, a well-established pharmacophore in kinase inhibitor design, and the amide bond, a fundamental linker in medicinal chemistry that confers stability and specific hydrogen bonding capabilities[2]. The methyl groups on the propanamide introduce a degree of conformational constraint that can be exploited for optimizing target binding.

This guide will illuminate three primary avenues of research for this compound, providing the scientific rationale and detailed methodologies to investigate its potential in:

-

Oncology and Inflammation: As a scaffold for potent and selective kinase inhibitors.

-

Epigenetics: As a starting point for the discovery of novel DNA methyltransferase (DNMT) inhibitors.

-

Pain Therapeutics: As a template for the development of TRPV1 antagonists.

Furthermore, we will provide a comprehensive overview of synthetic strategies to access this core structure and to generate diverse chemical libraries for screening and optimization.

The Aminophenyl Moiety: A Privileged Pharmacophore in Kinase Inhibition

The aminophenyl group is a recurring motif in a multitude of approved and investigational kinase inhibitors. Its significance stems from its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a highly conserved structural feature across the kinome. This interaction mimics the adenine portion of ATP, allowing for competitive inhibition.

The strategic placement of the amino group on the phenyl ring is crucial for this interaction. In this compound, the para-position of the amine allows for the presentation of the amide substituent out of the ATP-binding pocket, where it can be modified to achieve selectivity and enhance potency by interacting with less conserved regions of the kinase domain.

Investigating Kinase Inhibitory Potential: A Step-by-Step Protocol

To assess the kinase inhibitory activity of this compound and its derivatives, a robust and high-throughput in vitro assay is required. The ADP-Glo™ Kinase Assay is a widely used luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction[1][3].

Experimental Protocol: ADP-Glo™ Kinase Assay

Materials:

-

Kinase of interest (e.g., EGFR, JNK3, p38)

-

Kinase substrate peptide

-

This compound (and derivatives) dissolved in DMSO

-

Ultra-Pure ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration gradient for IC₅₀ determination.

-

Kinase Reaction Setup:

-

In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.

-

Add 2.5 µL of the kinase solution (at a pre-determined optimal concentration) to each well.

-

Incubate the plate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

-

Initiate the kinase reaction by adding 5 µL of a pre-mixed solution of the kinase substrate and ATP in kinase reaction buffer.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and provides the necessary components for the luciferase reaction.

-

Incubate for 30-60 minutes at room temperature to allow for the luminescent signal to stabilize.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

The luminescent signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) value.

-

Data Presentation:

| Kinase Target | Test Compound IC₅₀ (µM) | Staurosporine IC₅₀ (µM) |

| Kinase A | >100 | 0.015 |

| Kinase B | 25.3 | 0.020 |

| Kinase C | 5.8 | 0.008 |

Table 1: Hypothetical inhibitory activity of a derivative of this compound against a panel of kinases. Staurosporine is used as a positive control.

Causality Behind Experimental Choices: The use of a luminescence-based assay like ADP-Glo™ provides high sensitivity and a broad dynamic range, making it suitable for screening and IC₅₀ determination. The pre-incubation step ensures that the inhibitor has sufficient time to bind to the kinase before the reaction is initiated, providing a more accurate assessment of its potency.

Signaling Pathway Visualization:

Caption: Inhibition of kinase-catalyzed phosphorylation by a derivative of this compound.

Epigenetic Modulation: A Scaffold for DNMT Inhibitors

Epigenetic modifications, particularly DNA methylation, play a crucial role in gene regulation and are frequently dysregulated in cancer. DNA methyltransferases (DNMTs) are the enzymes responsible for establishing and maintaining DNA methylation patterns. The development of DNMT inhibitors is a promising therapeutic strategy for reactivating tumor suppressor genes silenced by hypermethylation[4][5].

Structurally related aminophenyl amides have been investigated as non-nucleoside DNMT inhibitors. For instance, derivatives of N-(4-aminophenyl)benzamide have shown inhibitory activity against DNMTs[6]. The aminophenyl moiety can participate in key interactions within the DNMT active site, while the amide linker provides a stable connection for various substituents that can enhance potency and selectivity.

Assessing DNMT Inhibitory Activity: A Colorimetric Assay Protocol

A colorimetric assay provides a straightforward and reliable method for quantifying DNMT activity and screening for inhibitors. This assay measures the methylation of a DNA substrate coated on a microplate.

Experimental Protocol: Colorimetric DNMT Activity Assay

Materials:

-

Nuclear extracts or purified DNMT enzymes (e.g., DNMT1, DNMT3A)

-

This compound (and derivatives) dissolved in DMSO

-

S-adenosyl-L-methionine (SAM or AdoMet)

-

DNMT Activity/Inhibition Assay Kit (Colorimetric) (e.g., Abcam ab113467 or similar)

-

Microplate reader capable of reading absorbance at 450 nm

Procedure:

-

Assay Plate Preparation: The assay wells are pre-coated with a DNMT substrate.

-

Reaction Mixture Preparation:

-

Prepare the Adomet Working Buffer by diluting the 50X Adomet stock in DNMT Assay Buffer.

-

In the assay wells, add the DNMT enzyme source (nuclear extract or purified enzyme).

-

Add the test compound (this compound derivative) or a known DNMT inhibitor (e.g., Decitabine) as a positive control. For the no-inhibitor control, add an equivalent volume of DMSO.

-

Initiate the reaction by adding the Adomet Working Buffer.

-

-

Methylation Reaction: Incubate the plate at 37°C for 60-90 minutes to allow for DNA methylation.

-

Detection:

-

Wash the wells with the provided 1X Wash Buffer.

-

Add the Capture Antibody (an anti-5-methylcytosine antibody) to each well and incubate for 60 minutes at room temperature.

-

Wash the wells.

-

Add the Detection Antibody (a secondary antibody conjugated to an enzyme) and incubate for 30 minutes at room temperature.

-

Wash the wells.

-

Add the Developer Solution and incubate for 5-10 minutes at room temperature, protected from light, until a blue color develops.

-

Stop the reaction by adding the Stop Solution. The color will change to yellow.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 450 nm using a microplate reader.

-

The absorbance is directly proportional to the DNMT activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Data Presentation:

| DNMT Isozyme | Test Compound IC₅₀ (µM) | Decitabine IC₅₀ (µM) |

| DNMT1 | 18.5 | 0.45 |

| DNMT3A | 32.1 | 1.90 |

Table 2: Hypothetical inhibitory activity of an this compound derivative against DNMT isozymes.

Self-Validating System: The inclusion of a positive control (known DNMT inhibitor) and a no-inhibitor control allows for the validation of the assay performance and the accurate determination of the inhibitory potential of the test compounds.

Logical Relationship Visualization:

Caption: Experimental workflow for the colorimetric DNMT activity assay.

Targeting Pain Pathways: A Scaffold for TRPV1 Antagonists

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a critical role in the perception of pain, particularly inflammatory and neuropathic pain. It is activated by various stimuli, including heat, low pH, and capsaicin (the pungent component of chili peppers)[7][8]. Antagonists of the TRPV1 receptor are therefore of significant interest as potential novel analgesics.

A series of 4-aminophenyl acetamides and propanamides have been identified as potent human TRPV1 antagonists[9]. The structure-activity relationship studies in this class of compounds suggest that the aminophenyl moiety is a key pharmacophoric element. The propanamide portion of this compound provides a suitable scaffold for introducing substituents that can modulate the antagonist potency and pharmacokinetic properties.

Screening for TRPV1 Antagonism: A Calcium Imaging Assay Protocol

A common method for screening TRPV1 modulators is to measure the changes in intracellular calcium concentration ([Ca²⁺]i) following channel activation in cells expressing the receptor. This can be achieved using fluorescent calcium indicators.

Experimental Protocol: Fluorescent Calcium Imaging Assay

Materials:

-

HEK293 cell line stably expressing human TRPV1 (hTRPV1)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Fluo-4 AM (or similar calcium-sensitive dye)

-

Pluronic F-127

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

-

Capsaicin (TRPV1 agonist)

-

This compound (and derivatives) dissolved in DMSO

-

Black-walled, clear-bottom 96-well plates

-

Fluorescence microplate reader with kinetic reading capabilities and liquid handling

Procedure:

-

Cell Plating: Seed the hTRPV1-HEK293 cells into black-walled, clear-bottom 96-well plates and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in Assay Buffer.

-

Remove the cell culture medium from the wells and add the dye loading solution.

-

Incubate the plate at 37°C for 60 minutes to allow for dye uptake and de-esterification.

-

Wash the cells gently with Assay Buffer to remove excess dye.

-

-

Compound Incubation: Add the test compounds (this compound derivatives) or a known TRPV1 antagonist (e.g., capsazepine) to the wells and incubate for 15-30 minutes at room temperature.

-

Measurement of Calcium Flux:

-

Place the plate in the fluorescence microplate reader.

-

Set the reader to measure fluorescence intensity (excitation ~490 nm, emission ~525 nm) at regular intervals (e.g., every second).

-

Establish a baseline fluorescence reading for a few seconds.

-

Using the plate reader's liquid handler, add a solution of capsaicin to all wells to stimulate the TRPV1 channels.

-

Continue to record the fluorescence intensity for several minutes to capture the peak calcium response.

-

-

Data Analysis:

-

The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

-

The response in the presence of the test compound is normalized to the response in the vehicle control wells.

-

Plot the normalized response against the logarithm of the antagonist concentration to determine the IC₅₀ value.

-

Causality Behind Experimental Choices: The use of a stable cell line expressing hTRPV1 ensures a consistent and reproducible biological system. Fluo-4 AM is a highly sensitive calcium indicator with a large fluorescence enhancement upon calcium binding, making it ideal for detecting changes in intracellular calcium. The kinetic reading allows for the real-time monitoring of the rapid calcium influx upon channel activation.

Signaling Pathway Visualization:

Caption: Antagonism of capsaicin-induced calcium influx through the TRPV1 channel.

Synthesis and Derivatization Strategies

A key advantage of this compound as a starting scaffold is its synthetic tractability. The most common approach involves the acylation of an aniline derivative. A particularly relevant route for accessing the core structure and its analogs starts with p-nitroaniline.

General Synthetic Route

A reliable method for the synthesis of N-(4-aminophenyl)-substituted amides involves a two-step process: acylation of p-nitroaniline followed by reduction of the nitro group[10][11].

Synthetic Protocol:

-

Acylation of p-Nitroaniline:

-

p-Nitroaniline is reacted with isobutyryl chloride in an inert solvent such as dichloromethane (DCM) in the presence of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

-

The reaction is typically carried out at room temperature.

-

The product, N-(4-nitrophenyl)-2-methylpropanamide, can be isolated by standard workup and purification techniques (e.g., extraction and crystallization or column chromatography).

-

-

Reduction of the Nitro Group:

-

The nitro intermediate is then reduced to the corresponding primary amine.

-

A common and efficient method is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere in a solvent like ethanol or methanol[10].

-

Alternatively, reduction can be achieved using other reagents such as tin(II) chloride (SnCl₂) in ethanol[11].

-

The final product, this compound, is obtained after workup and purification.

-

Synthetic Workflow Visualization:

Caption: A two-step synthesis of this compound from p-nitroaniline.

This synthetic route is highly amenable to the creation of a diverse library of analogs by varying the acylating agent in the first step or by further functionalizing the amino group of the final product.

Handling and Safety Considerations

Conclusion and Future Directions

This compound represents a valuable and versatile starting point for medicinal chemistry campaigns targeting several important classes of therapeutic targets. The convergence of the privileged aminophenyl pharmacophore and a synthetically tractable amide scaffold provides a robust platform for the design and synthesis of novel inhibitors of kinases and DNA methyltransferases, as well as antagonists of the TRPV1 channel. The detailed experimental protocols provided in this guide offer a clear roadmap for researchers to initiate the exploration of this promising molecule. Future research should focus on the synthesis and screening of a diverse library of this compound derivatives to elucidate detailed structure-activity relationships for each target class and to optimize lead compounds with desirable potency, selectivity, and pharmacokinetic properties.

References

-

ResearchGate. (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Available from: [Link]

-

Lee, J., et al. (2018). 4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands. Bioorganic & Medicinal Chemistry, 26(15), 4509-4517. Available from: [Link]

-

Staro T., et al. (2019). Fluorescence-Based Assay for TRPV1 Channels. Methods in Molecular Biology, 1988, 141-154. Available from: [Link]

-

Rilova, E., et al. (2014). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules, 19(7), 10455-10481. Available from: [Link]

-

EpigenTek. EpiQuik™ DNMT Activity/Inhibition ELISA Easy Kit (Colorimetric). Available from: [Link]

-

ResearchGate. Polymer–drug linking through amide bonds: the chemistry and applications in drug delivery. Available from: [Link]

-

Appendino, G., & Szallasi, A. (2009). Assay of TRPV1 Receptor Signaling. Methods in Molecular Biology, 559, 173-187. Available from: [Link]

-

Wang, B., et al. (2011). A novel high-yield synthesis of aminoacyl p-nitroanilines and aminoacyl 7-amino-4-methylcoumarins: Important synthons for the synthesis of chromogenic/fluorogenic protease substrates. Bioorganic & Medicinal Chemistry Letters, 21(17), 5068-5071. Available from: [Link]

-

Springer Nature Experiments. Assay of TRPV1 Receptor Signaling. Available from: [Link]

-

Wang, J., et al. (2016). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Journal of Drug Targeting, 24(9), 751-760. Available from: [Link]

-

ResearchGate. Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide.... Available from: [Link]

-

Pharmaceuticals (Basel). Feature Reviews in Medicinal Chemistry. Available from: [Link]

-

ACS Publications. Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity | Journal of Medicinal Chemistry. Available from: [Link]

-

Angene Chemical. Safety Data Sheet. Available from: [Link]

-

ACS Publications. Discovery of N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an Orally Active Histone Deacetylase Inhibitor | Journal of Medicinal Chemistry. Available from: [Link]

-

ResearchGate. Linker Design for Antibody–Drug Conjugates. Available from: [Link]

-

National Institutes of Health. Impact of linker strain and flexibility in the design of a fragment-based inhibitor. Available from: [Link]

-

Magritek. Synthesis of p-Nitroaniline via a Multi-Step Sequence. Available from: [Link]

-

ResearchGate. (PDF) Feature Reviews in Medicinal Chemistry. Available from: [Link]

-

PubMed. Iminopyrimidinones: A Novel Pharmacophore for the Development of Orally Active Renin Inhibitors. Available from: [Link]

-

Der Pharma Chemica. Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Available from: [Link]

-

Macmillan Group - Princeton University. Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox- Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Available from: [Link]

Sources

- 1. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 2. content.protocols.io [content.protocols.io]

- 3. ADP-Glo™ Lipid Kinase Assay Protocol [promega.jp]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. epigentek.com [epigentek.com]

- 7. Fluorescence-Based Assay for TRPV1 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. angenechemical.com [angenechemical.com]

N-(4-aminophenyl)-2-methylpropanamide mechanism of action